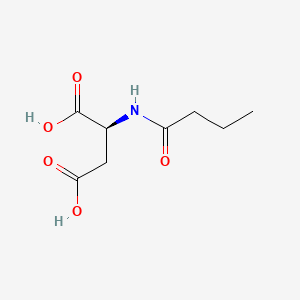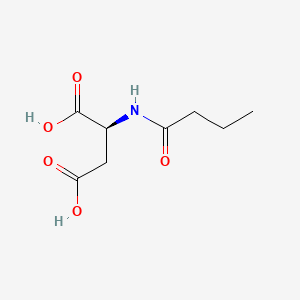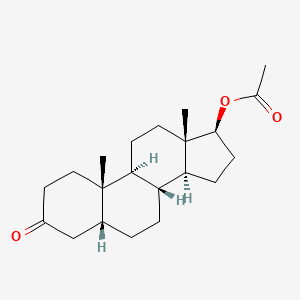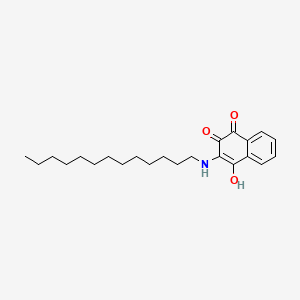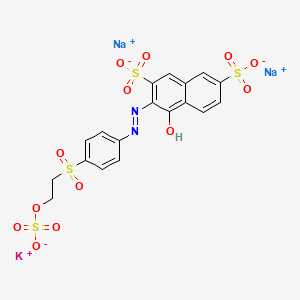
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a chemical compound with a complex structure that includes both methylamino and ethanesulfonothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of ethylene oxide with methylamine under controlled conditions. This reaction produces an intermediate, which is then further reacted with ethanesulfonothioate to form the final compound. The reaction conditions often require external cooling to manage the exothermic nature of the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are carefully monitored, and the final product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes, although detailed studies are still required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: This compound shares the methylamino group but lacks the ethanesulfonothioate group.
N-Methyl-2-aminoethanol: Similar in structure but with different functional groups.
2-Hydroxyethyl-N-methylamine: Another related compound with a hydroxyethyl group instead of ethanesulfonothioate.
Uniqueness
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is unique due to the presence of both methylamino and ethanesulfonothioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
180510-68-3 |
|---|---|
Molecular Formula |
C6H16N2O2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
OMFGLVLQXPQVID-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSS(=O)(=O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


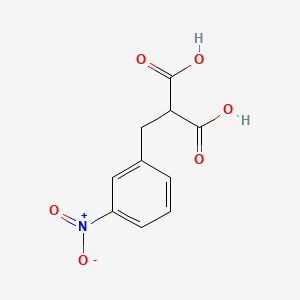

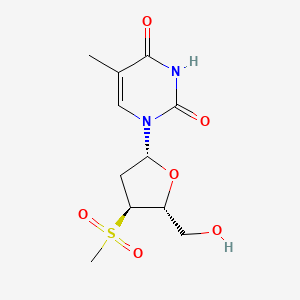
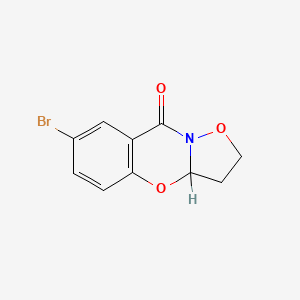
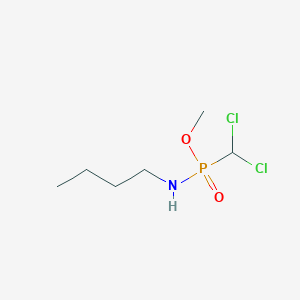
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)

